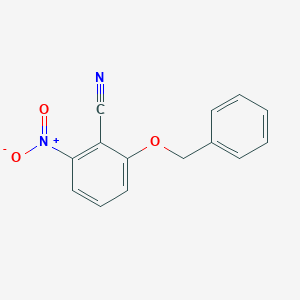

2-(Benzyloxy)-6-nitrobenzonitrile

説明

特性

CAS番号 |

1591-33-9 |

|---|---|

分子式 |

C14H10N2O3 |

分子量 |

254.24 g/mol |

IUPAC名 |

2-nitro-6-phenylmethoxybenzonitrile |

InChI |

InChI=1S/C14H10N2O3/c15-9-12-13(16(17)18)7-4-8-14(12)19-10-11-5-2-1-3-6-11/h1-8H,10H2 |

InChIキー |

WAKYNMMDKOTQDY-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2C#N)[N+](=O)[O-] |

製品の起源 |

United States |

Comprehensive Technical Guide on 2-(Benzyloxy)-6-nitrobenzonitrile: Physicochemical Properties, Synthetic Methodologies, and Scale-up Optimization

Executive Summary

2-(Benzyloxy)-6-nitrobenzonitrile is a pivotal intermediate in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs), particularly in the development of benzisoxazoles and indazoles. The strategic placement of the benzyloxy, nitro, and cyano functional groups on the aromatic ring provides a highly versatile scaffold for multi-step convergent synthesis. This whitepaper details the physicochemical profiling, mechanistic pathways, and field-validated experimental protocols for synthesizing and optimizing this critical compound.

Physicochemical Profiling & Structural Analysis

Accurate physicochemical characterization is foundational for downstream processing and analytical validation. The compound exhibits distinct lipophilicity and hydrogen-bonding characteristics that dictate solvent selection during synthesis, extraction, and purification [1].

Table 1: Physicochemical and Structural Properties

| Property | Value |

| Product Name | 2-(Benzyloxy)-6-nitrobenzonitrile |

| CAS Number | 1591-33-9 |

| IUPAC Name | 2-nitro-6-phenylmethoxybenzonitrile |

| Molecular Formula | C₁₄H₁₀N₂O₃ |

| Molecular Weight | 254.24 g/mol |

| Exact Mass | 254.06914219 g/mol |

| XLogP3 | 2.9 |

| Hydrogen Bond Acceptors | 4 |

Strategic Synthesis & Retrosynthetic Analysis

The synthesis of 2-(Benzyloxy)-6-nitrobenzonitrile relies on convergent frameworks to maximize overall yield and purity. Industrial routes typically employ one of two primary pathways: the benzylation of 2-hydroxy-6-nitrobenzonitrile or the regioselective nitration of 2-benzyloxybenzonitrile [1].

Regioselective Nitration Mechanism

Nitration of the benzene ring requires precise control to achieve the desired 6-nitro regioselectivity. Mixed acid systems (HNO₃/H₂SO₄) at 0–5°C are the industry standard. Mechanistically, the protonation of the acid mixture generates the highly electrophilic nitrosonium ion (NO₂⁺). The bulky benzyloxy group provides significant steric hindrance, directing the electrophilic attack preferentially to the 6-position (para to the cyano group). This position is further favored by resonance stabilization from the electron-withdrawing cyano moiety[1].

Figure 1: Mechanistic pathway for the regioselective nitration of 2-benzyloxybenzonitrile.

Optimization of Benzylation (Williamson Ether Synthesis)

Benzylation of phenolic hydroxyl groups is critical for introducing the benzyloxy moiety. The Williamson ether synthesis is the most robust method, reacting a phenol with benzyl bromide in the presence of a base. Optimization of this step is highly dependent on the choice of base and solvent [1].

Table 2: Benzylation Optimization Parameters

| Parameter | Optimal Condition | Yield (%) |

| Base | K₂CO₃ | 89 |

| Solvent | DMF | 92 |

| Temperature (°C) | 80 | 85 |

| Reaction Time (h) | 12 | -- |

Validated Experimental Methodologies

Protocol A: Benzylation via Williamson Ether Synthesis

Objective: High-yield introduction of the benzyloxy moiety to 2-hydroxy-6-nitrobenzonitrile.

Causality & Rationale: Anhydrous dimethylformamide (DMF) is selected as the solvent due to its polar aprotic nature, which accelerates Sₙ2 substitutions by leaving the phenoxide anion unsolvated and highly nucleophilic. Potassium carbonate (K₂CO₃) is preferred over stronger bases like sodium hydride (NaH) to minimize the risk of unwanted side reactions or over-deprotonation, providing a milder, more controlled basic environment [1].

Step-by-Step Procedure:

-

Preparation: Charge a clean, dry reactor with 1.0 equivalent of 2-hydroxy-6-nitrobenzonitrile.

-

Solvation: Add anhydrous DMF to achieve a substrate concentration of approximately 0.5 M. Agitate until complete dissolution is observed.

-

Deprotonation: Introduce 1.5 equivalents of K₂CO₃. Stir the suspension at ambient temperature for 30 minutes to facilitate phenoxide formation.

-

Alkylation: Slowly add 1.2 equivalents of benzyl bromide dropwise. Self-Validation: Monitor the internal temperature continuously to ensure the exotherm does not exceed 35°C during addition.

-

Heating & Catalysis: Elevate the reactor temperature to 80–100°C. Optional: Introduce tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst to reduce the reaction time from 12 hours to 4–6 hours [1].

-

Monitoring: Verify reaction completion via HPLC or TLC (eluent: Hexanes/EtOAc). The system is self-validating when the starting material peak area is <1%.

-

Workup & Purification: Cool the mixture to room temperature, quench with ice water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Crystallize the crude product from a methanol/water mixture to yield pure 2-(Benzyloxy)-6-nitrobenzonitrile.

Figure 2: Step-by-step workflow for the benzylation of phenolic precursors.

Protocol B: Regioselective Nitration of 2-Benzyloxybenzonitrile

Objective: Introduce a nitro group at the 6-position with high regioselectivity.

Causality & Rationale: Maintaining a strict 1:1.05 molar ratio (substrate:HNO₃) is critical to prevent over-nitration. Sulfuric acid acts as both a catalyst and a dehydrating agent, driving the formation of the nitrosonium ion. Strict temperature control (0–5°C) suppresses oxidative degradation of the benzyloxy group[1].

Step-by-Step Procedure:

-

Acid Mixture Preparation: In a dedicated, jacketed vessel, slowly add concentrated HNO₃ (1.05 eq) to concentrated H₂SO₄ at 0°C.

-

Substrate Addition: Dissolve 2-benzyloxybenzonitrile in a compatible inert solvent and cool to 0–5°C.

-

Nitration: Add the mixed acid dropwise to the substrate solution. Self-Validation: Maintain the internal temperature strictly below 5°C using an automated cooling loop.

-

Rearomatization: Allow the reaction to stir for 2 hours at 5°C until the Wheland intermediate fully rearomatizes.

-

Quenching & Isolation: Carefully pour the reaction mixture over crushed ice to precipitate the product. Self-Validation: Filter the solid and wash extensively with cold water until the filtrate tests strictly pH neutral (pH ~7.0), ensuring complete removal of residual acids before recrystallization.

Industrial Scale-up & Continuous Flow Innovations

Scaling up highly exothermic reactions like nitration poses significant safety and thermal management challenges in traditional batch reactors. Recent industrial advancements have successfully implemented continuous flow reactors to combine benzylation and nitration into a single, streamlined system.

By utilizing micro-mixing environments, continuous flow systems dramatically enhance heat and mass transfer. A patented case study demonstrated that transitioning to a continuous flow setup reduced total processing time by 40% while improving the isolated yield to 94% [1]. This approach strictly controls the highly exothermic nitration step, minimizing thermal runaway risks and eliminating the accumulation of hazardous intermediates.

References

A Comprehensive Technical Guide to the Solubility Profile of 2-(Benzyloxy)-6-nitrobenzonitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 2-(Benzyloxy)-6-nitrobenzonitrile, a key intermediate in pharmaceutical and chemical synthesis. In the absence of extensive published quantitative solubility data for this compound, this document serves as a critical resource for researchers, scientists, and drug development professionals. It outlines detailed experimental methodologies for solubility determination, discusses the underlying theoretical principles, and provides a systematic approach to data analysis and presentation. By equipping researchers with these tools, this guide aims to facilitate process optimization, formulation development, and purification strategies involving 2-(Benzyloxy)-6-nitrobenzonitrile.

Introduction: The Critical Role of Solubility in Chemical Process Development

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 2-(Benzyloxy)-6-nitrobenzonitrile is a fundamental physicochemical property that dictates its behavior throughout the drug development lifecycle. From synthesis and purification to formulation and bioavailability, a thorough understanding of a compound's solubility in various organic solvents is paramount. An optimal solvent system can significantly enhance reaction yields, improve crystallization efficiency, and ultimately influence the final product's quality and performance.

2-(Benzyloxy)-6-nitrobenzonitrile (C₁₄H₁₀N₂O₃, CAS No: 1591-33-9) is a substituted benzonitrile derivative whose structural motifs are of interest in medicinal chemistry.[1] Its synthesis often involves steps like the benzylation of a phenolic precursor and subsequent nitration, which may utilize solvents such as dimethylformamide (DMF).[1] Purification frequently employs crystallization from solvent mixtures like methanol/water.[1] However, a systematic and quantitative understanding of its solubility across a broader range of solvents is essential for robust process development.

This guide provides a holistic approach to characterizing the solubility profile of 2-(Benzyloxy)-6-nitrobenzonitrile. It moves beyond a simple listing of data to explain the rationale behind experimental design and data interpretation, empowering researchers to make informed decisions in their work.

Physicochemical Properties of 2-(Benzyloxy)-6-nitrobenzonitrile

A foundational understanding of the molecule's intrinsic properties is crucial for predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀N₂O₃ | [1] |

| Molecular Weight | 254.24 g/mol | [1] |

| IUPAC Name | 2-(benzyloxy)-6-nitrobenzonitrile | [1] |

| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=CC(=C2C#N)[O-] | [1] |

| InChI Key | WAKYNMMDKOTQDY-UHFFFAOYSA-N | [1] |

The presence of a polar nitro group (-NO₂), a moderately polar cyano group (-CN), and a larger, non-polar benzyloxy group gives 2-(Benzyloxy)-6-nitrobenzonitrile a mixed polarity. This structure suggests that its solubility will be highly dependent on the nature of the solvent.

Theoretical Framework: Predicting and Understanding Solubility

While experimental determination is the gold standard, theoretical models can provide valuable predictive insights and a framework for understanding solubility data.

"Like Dissolves Like": The Role of Polarity

The principle of "like dissolves like" is a fundamental concept in solubility. Polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The polarity of 2-(Benzyloxy)-6-nitrobenzonitrile arises from the electronegative oxygen and nitrogen atoms in the nitro and cyano groups, creating bond dipoles. The overall polarity of the molecule is a balance between these polar functionalities and the non-polar aromatic rings.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[2][3] This model deconstructs the total cohesive energy of a substance into three components:

-

δd (Dispersion forces): Arising from temporary fluctuating dipoles.

-

δp (Polar forces): Arising from permanent dipoles.

-

δh (Hydrogen bonding): Reflecting the energy of hydrogen bonds.

Every solvent and solute can be described by a point in this three-dimensional "Hansen space." The principle states that substances with similar HSP values are more likely to be miscible.[2] The distance (Ra) between the HSP coordinates of a solute and a solvent in Hansen space can be calculated, and a smaller distance generally indicates higher solubility.

Experimental Determination of Solubility

This section provides detailed, step-by-step protocols for the quantitative determination of the solubility of 2-(Benzyloxy)-6-nitrobenzonitrile. The choice of method will depend on the available equipment, the desired accuracy, and the properties of the solvent.

Gravimetric Method (Isothermal Saturation)

This is a straightforward and widely used method for determining equilibrium solubility.[4]

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-(Benzyloxy)-6-nitrobenzonitrile to a known volume of the selected organic solvent in a sealed vial or flask.

-

Agitate the mixture at a constant temperature using a magnetic stirrer or a shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the suspension to settle, or centrifuge the sample to separate the undissolved solid from the saturated solution.

-

-

Sample Withdrawal and Solvent Evaporation:

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed, calibrated pipette.

-

Transfer the supernatant to a pre-weighed container.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

-

Quantification:

-

Once the solvent is completely removed, weigh the container with the dried solute.

-

The solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., in g/L or mg/mL).

-

Diagram: Gravimetric Solubility Determination Workflow

Caption: Workflow for gravimetric solubility determination.

UV-Vis Spectrophotometry

This method is suitable for compounds with a chromophore, which 2-(Benzyloxy)-6-nitrobenzonitrile possesses due to its aromatic and nitro groups.

Protocol:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of 2-(Benzyloxy)-6-nitrobenzonitrile of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 4.1, step 1).[5]

-

After equilibration, withdraw a sample of the clear supernatant and filter it.[5]

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.[5]

-

Measure the absorbance of the diluted solution at λmax.[5]

-

-

Calculation of Solubility:

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted solution.[5]

-

Account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining solubility, especially in complex mixtures or for compounds with low solubility.[6]

Protocol:

-

Method Development:

-

Develop a suitable HPLC method (e.g., reverse-phase) for the analysis of 2-(Benzyloxy)-6-nitrobenzonitrile, including selection of the column, mobile phase, and detector wavelength.

-

-

Calibration Curve:

-

Prepare a series of standard solutions of known concentrations and inject them into the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration.

-

-

Analysis of Saturated Solution:

-

Prepare a saturated solution as described previously.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm) compatible with the solvent.

-

Dilute the filtered sample with the mobile phase to a concentration within the calibration range.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility by applying the dilution factor.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Tabulated Solubility Data

| Solvent | Polarity Index | Temperature (°C) | Solubility (g/L) | Method Used |

| Methanol | 5.1 | 25 | Experimental Data | Gravimetric |

| Ethanol | 4.3 | 25 | Experimental Data | Gravimetric |

| Acetone | 5.1 | 25 | Experimental Data | UV-Vis |

| Acetonitrile | 5.8 | 25 | Experimental Data | HPLC |

| Dichloromethane | 3.1 | 25 | Experimental Data | Gravimetric |

| Toluene | 2.4 | 25 | Experimental Data | HPLC |

| Ethyl Acetate | 4.4 | 25 | Experimental Data | UV-Vis |

| N,N-Dimethylformamide (DMF) | 6.4 | 25 | Experimental Data | HPLC |

| Add other solvents as needed |

Graphical Representation

Plotting solubility as a function of solvent properties, such as the polarity index or Hansen solubility parameters, can reveal trends and aid in the selection of optimal solvent systems for specific applications like crystallization or chromatography.

Diagram: Logical Framework for Solubility Studies

Sources

- 1. Buy 2-(Benzyloxy)-6-nitrobenzonitrile | 1591-33-9 [smolecule.com]

- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 3. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

Thermodynamic Stability and Thermal Degradation Kinetics of Nitrobenzonitrile Derivatives: A Comprehensive Guide for Process Chemistry

Executive Summary

Nitrobenzonitrile derivatives are indispensable building blocks in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. The molecular architecture of these compounds—featuring both a strongly electron-withdrawing nitro group (-NO 2 ) and a cyano group (-CN) on an aromatic scaffold—creates a highly polarized system. While this polarization is synthetically useful for nucleophilic aromatic substitutions and cycloadditions, it introduces significant thermodynamic instability. Understanding the thermodynamic parameters (enthalpy of formation, Gibbs free energy) and kinetic decomposition pathways is critical for safe scale-up, storage, and drug design.

Structural Thermodynamics & Substituent Effects

The relative positions of the nitro and cyano groups (ortho, meta, para) and the presence of auxiliary substituents (e.g., halogens, amines) dictate the overall thermodynamic stability of the derivative. The standard enthalpy of formation ( ΔfH∘ ) serves as a primary indicator of intrinsic stability.

For instance,1 [1] exhibits a standard enthalpy of formation of -33.1 kJ/mol. This indicates a relatively stable, exothermic formation favored by the electron-withdrawing nature of the chlorine atom, which helps stabilize the electron density of the aromatic ring.

Conversely,2 [2] has a highly endothermic ΔfH∘ of +235.7 kJ/mol. The introduction of the electron-donating amino group para to the highly electron-withdrawing cyano group creates significant internal dipole tension and resonance destabilization. This makes the compound thermodynamically less stable and highly reactive, requiring stringent handling protocols.

Table 1: Thermodynamic Properties of Select Nitrobenzonitrile Derivatives

| Compound | Molecular Weight ( g/mol ) | ΔfH298∘ (kJ/mol) | ΔcH298∘ (kJ/mol) | Primary Hazard Profile |

| 4-Chloro-3-nitrobenzonitrile | 182.56 | -33.1 | -573 | Irritant, stable under standard lab conditions |

| 3-Amino-4-nitrobenzonitrile | 163.14 | +235.7 | -641 | Irritant, higher reactivity profile |

Thermal Decomposition Pathways

Nitrobenzonitrile derivatives, particularly reactive intermediates like nitrobenzonitrile oxides, are prone to temperature-dependent degradation. The outcome of these reactions is a kinetic competition between desired synthetic pathways (e.g., 1,3-dipolar cycloadditions) and undesired decomposition.

According to thermal stability studies on3 [3], there are two primary decomposition routes:

-

Dimerization (Kinetic Control): At moderate temperatures, molecules react with one another to form furoxans (1,2,5-oxadiazole-2-oxides) or 1,4,2,5-dioxadiazines. This is a stepwise process heavily influenced by the electronic properties of the aromatic substituents.

-

Isomerization (Thermodynamic Control): At elevated temperatures, the thermal stress provides enough activation energy to overcome the barrier for rearrangement, yielding isocyanates (R-N=C=O).

Kinetic vs. thermodynamic thermal decomposition pathways of nitrobenzonitrile oxides.

Experimental Methodology: TGA/DSC Thermal Profiling

To safely handle energetic nitrobenzonitrile compounds, a rigorous understanding of their thermal onset of decomposition ( Tonset ) is required. Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide a self-validating system: TGA measures mass loss (volatilization/degradation), while DSC measures heat flow (endothermic melting vs. exothermic decomposition).

Self-Validating Protocol for Thermal Stability Profiling

-

Step 1: Instrument Calibration. Run an Indium standard to calibrate the DSC heat flow and temperature signals.

-

Causality: Ensures that the recorded exothermic onset temperatures are absolute and not subject to instrument drift, preventing catastrophic safety failures during reactor scale-up.

-

-

Step 2: Sample Preparation. Weigh exactly 1.0 - 5.0 mg of the nitrobenzonitrile derivative into a vented aluminum or ceramic pan.

-

Causality: A small sample mass minimizes thermal gradients within the sample, preventing auto-catalytic thermal runaway inside the crucible which could skew the kinetic data.

-

-

Step 3: Atmospheric Control. Purge the furnace with high-purity dry Nitrogen or Argon at a constant flow rate of 50 mL/min.

-

Causality: An inert atmosphere isolates intrinsic thermal decomposition (e.g., isomerization or nitro-group reduction) from oxidative combustion, ensuring the data reflects the molecule's inherent thermodynamic stability.

-

-

Step 4: Thermal Ramping. Program a heating ramp of 5 °C/min from 25 °C to 400 °C.

-

Causality: A slow heating rate ensures thermal equilibrium. Faster rates (e.g., 20 °C/min) cause thermal lag, artificially shifting the apparent Tonset to higher temperatures and creating a false sense of safety.

-

-

Step 5: Data Synthesis. Correlate the first derivative of the TGA curve (DTG) with the DSC exothermic peaks.

-

Causality: An exothermic peak without mass loss indicates isomerization or polymerization; an exotherm coupled with sharp mass loss indicates explosive decomposition.

-

Step-by-step TGA/DSC experimental workflow for thermal stability profiling.

Computational Approaches to Isomeric Stability

Beyond bulk thermal analysis, computational chemistry plays a vital role in predicting the thermodynamic stability of complex nitrobenzonitrile derivatives, particularly when evaluating stereoisomers (E/Z configurations) in drug design.

For instance, in the synthesis of 4 [4] (derived from nitrobenzonitrile precursors for tubulin polymerization inhibition), Density Functional Theory (DFT) is utilized to assess relative stability. Calculations at the M06-2X/6-31+G(d) level of theory often reveal that the E-isomer is thermodynamically favored (e.g., by ~1.3 kcal/mol) over the Z-isomer.

Causality: The cyano group, despite being strongly electron-withdrawing, has a small steric volume compared to aromatic substituents. This minimizes steric clash in the E-configuration, allowing for optimal planar resonance across the conjugated system. This extended conjugation lowers the overall Gibbs free energy of the molecule, driving the thermodynamic preference for the E-isomer during synthesis.

Conclusion

The thermodynamic stability of nitrobenzonitrile derivatives is a delicate balance dictated by substituent electronics, steric hindrance, and temperature. By coupling rigorous, self-validating TGA/DSC analytical workflows with advanced DFT computational modeling, process chemists can accurately map the kinetic and thermodynamic degradation pathways of these highly energetic intermediates. This dual approach ensures both the safety of chemical scale-up and the targeted efficacy of the final synthesized compounds.

References

-

"N-substituted benzimidazole acrylonitriles as in vitro tubulin polymerization inhibitors: synthesis, biological activity and computational analysis." irb.hr. Available at: [Link]

Sources

Electronic Properties and Synthetic Utility of Benzyloxy-Substituted Nitrobenzonitriles

Executive Summary

Benzyloxy-substituted nitrobenzonitriles represent a highly versatile class of chemical building blocks characterized by a unique "push-pull" electronic architecture. The strategic placement of an electron-donating benzyloxy group alongside strongly electron-withdrawing nitro and cyano moieties creates a highly polarized aromatic system. This whitepaper provides an in-depth technical analysis of their electronic properties, computational profiles, and self-validating synthetic workflows, culminating in their application as critical precursors in the development of targeted therapeutics, such as PI3K inhibitors.

The Push-Pull Electronic Architecture

The chemical behavior of benzyloxy-substituted nitrobenzonitriles (e.g., 2-(benzyloxy)-6-nitrobenzonitrile and 4-(benzyloxy)-3-methoxy-2-nitrobenzonitrile) is dictated by the competing electronic effects of their substituents[1].

-

The Benzyloxy Group ( −OCH2Ph ): Acts as a strong electron donor via resonance ( +M effect) when positioned ortho or para to the aromatic core. While it increases electron density on the ring, its bulky nature introduces significant steric hindrance, which can dictate regioselectivity during subsequent electrophilic aromatic substitutions[1].

-

The Nitro ( −NO2 ) and Cyano ( −C≡N ) Groups: Act as powerful electron acceptors via both inductive ( −I ) and resonance ( −M ) effects. These groups severely deactivate the benzene ring toward electrophilic attack but highly activate it for Nucleophilic Aromatic Substitution (S N Ar)[2].

This interplay creates a highly polarized molecule capable of intramolecular charge transfer, making these compounds highly valuable in both medicinal chemistry and the development of Non-Linear Optical (NLO) materials[3].

Caption: Electron density transfer in benzyloxy substituted nitrobenzonitriles.

Computational Profiling & Frontier Molecular Orbitals

To predict the reactivity and stability of these molecules, Density Functional Theory (DFT) calculations—typically employing the B3LYP hybrid functional with a 6-311G(d,p) basis set—are standard practice[3].

Frontier Molecular Orbital (FMO) analysis reveals that these compounds are electron-rich in specific domains. The Highest Occupied Molecular Orbital (HOMO) is predominantly localized over the benzyloxy ether oxygen and its adjacent aromatic ring, indicating strong electron-donating capacity[3]. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is heavily localized over the nitrobenzonitrile moiety, highlighting its electron-accepting potential and susceptibility to nucleophilic attack[2].

Table 1: Summary of Typical DFT Parameters for Benzyloxy Nitrobenzonitriles

| Parameter | Typical Value Range | Functional Implication |

| HOMO Energy | -6.0 eV to -6.5 eV | High electron-donating capacity; localized on the benzyloxy moiety. |

| LUMO Energy | -2.5 eV to -3.0 eV | High electron-accepting capacity; localized on the nitrobenzonitrile core. |

| Energy Gap ( ΔE ) | 3.0 eV to 3.8 eV | Indicates moderate chemical reactivity and high polarizability for NLO applications. |

| Dipole Moment ( μ ) | 4.5 D to 6.5 D | Strong molecular asymmetry; dictates excellent solubility in polar aprotic solvents. |

Self-Validating Synthetic Methodologies

The synthesis and subsequent functionalization of these compounds require strict control over reaction conditions to prevent unwanted side reactions, such as the hydrolysis of the cyano group. Below is a field-proven, self-validating protocol for the synthesis of 2-(benzyloxy)-6-nitrobenzonitrile via Williamson ether synthesis, followed by selective nitro reduction[1],[4].

Caption: Standard synthetic workflow for functionalizing benzyloxy nitrobenzonitriles.

Protocol 1: Benzylation of Phenolic Precursors

Objective: Introduce the benzyloxy moiety to 2-hydroxy-6-nitrobenzonitrile.

-

Reagent Preparation: Dissolve 2-hydroxy-6-nitrobenzonitrile (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Causality: DMF is a polar aprotic solvent. It solvates cations effectively but leaves the phenoxide anion unsolvated ("naked"), drastically increasing its nucleophilicity for the subsequent S N 2 attack[1].

-

-

Deprotonation: Add anhydrous Potassium Carbonate (K 2 CO 3 , 1.5 eq) and stir at room temperature for 30 minutes.

-

Causality: K 2 CO 3 is a mild base. It is strong enough to deprotonate the highly acidic phenol (pKa lowered by the −M nitro/cyano groups) but mild enough to prevent the base-catalyzed hydrolysis of the sensitive cyano group into an amide or carboxylic acid[1].

-

-

Alkylation: Dropwise addition of Benzyl Chloride (1.1 eq). Elevate the temperature to 80°C and stir for 12 hours.

-

Causality: The elevated temperature provides the necessary activation energy to drive the bimolecular nucleophilic substitution (S N 2) to completion.

-

-

In-Process Validation: Perform Thin-Layer Chromatography (TLC).

-

Validation Metric: The complete disappearance of the highly polar phenolic starting material (low R f ) and the appearance of a less polar, UV-active product spot (higher R f ) confirms conversion.

-

-

Workup & Post-Process Validation: Quench by pouring the mixture into ice water. The highly lipophilic benzyloxy product will precipitate. Filter and dry.

-

Validation Metric: Analyze via FTIR. The complete disappearance of the broad −OH stretch at ∼3300 cm−1 and the retention of the sharp −C≡N stretch at ∼2230 cm−1 validates structural integrity.

-

Protocol 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an aniline without cleaving the benzyl ether.

-

Reduction: Cool a degassed solution of the benzyloxy-nitrobenzonitrile in glacial acetic acid and water to 5°C. Treat with iron powder (5.0 eq)[4].

-

Causality: Standard catalytic hydrogenation (e.g., H 2 with Pd/C) is contraindicated here, as it would result in the hydrogenolysis (cleavage) of the benzyl ether protecting group. Iron in acetic acid provides a chemoselective single-electron transfer reduction that exclusively targets the nitro group[4].

-

Downstream Applications in Targeted Therapeutics

The resulting anilino-benzonitrile derivatives serve as highly privileged scaffolds in modern drug discovery. The strategic positioning of the benzyloxy group provides essential lipophilic contacts within the hydrophobic pockets of target kinases, while the newly formed aniline and existing cyano groups serve as vectors for further heterocyclic ring closures.

A prime example is the utilization of 4-(benzyloxy)-3-methoxy-2-nitrobenzonitrile in the synthesis of 2,3-dihydroimidazo[1,2-c]quinazoline derivatives[4]. Following the chemoselective reduction of the nitro group to an amine, the scaffold undergoes cyclization to form the quinazoline core. These compounds have been extensively patented and evaluated as potent inhibitors of Phosphatidylinositol-3-kinase (PI3K), a critical enzyme implicated in hyper-proliferative disorders and tumor angiogenesis[4]. The benzyloxy substitution in these TKIs (Tyrosine Kinase Inhibitors) significantly enhances their binding affinity and pharmacokinetic stability[5].

Sources

- 1. Buy 2-(Benzyloxy)-6-nitrobenzonitrile | 1591-33-9 [smolecule.com]

- 2. 4-Benzyloxy-3-nitrobenzaldehyde | 22955-07-3 | Benchchem [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. USRE46856E1 - Substituted 2,3-dihydroimidazo[1,2-c]quinazoline derivatives useful for treating hyper-proliferative disorders and diseases associated with angiogenesis - Google Patents [patents.google.com]

- 5. figshare.swinburne.edu.au [figshare.swinburne.edu.au]

Engineering Therapeutic Efficacy: The Strategic Utility of 2-(Benzyloxy)-6-nitrobenzonitrile Scaffolds in Modern Drug Discovery

Executive Summary

In the landscape of rational drug design, polyfunctional aromatic scaffolds serve as the programmable nodes from which complex pharmacophores are built. Among these, 2-(Benzyloxy)-6-nitrobenzonitrile (CAS: 1591-33-9) has emerged as a highly versatile intermediate. This whitepaper deconstructs the chemical architecture of this scaffold, detailing the causality behind its reactivity, providing self-validating protocols for its manipulation, and mapping its trajectory into advanced pharmaceutical applications such as PARP inhibitors, quinazolinone APIs, and PROTAC technologies.

Chemical Architecture & Mechanistic Causality

As an application scientist overseeing scale-up campaigns, I approach 2-(Benzyloxy)-6-nitrobenzonitrile not just as a molecule, but as a carefully engineered system of orthogonal reactivities. The spatial arrangement of its three functional groups dictates its utility:

-

The Cyano Group (-CN) at C1: This moiety acts as a strong electron-withdrawing group and a robust hydrogen-bond acceptor. In target engagement, the linear geometry and strong dipole moment of the nitrile group enable it to effectively replace amide carbonyl groups, acting as a bioisostere that improves metabolic stability while maintaining polarization 1.

-

The Nitro Group (-NO₂) at C6: Positioned ortho to the nitrile, the nitro group serves as a latent amine. Its strategic reduction is the critical initiation step for downstream regioselective cyclizations, enabling the construction of nitrogen-dense heterocycles like indazoles and quinazolines 2.

-

The Benzyloxy Group (-OBn) at C2: The benzyl ether serves a dual purpose. Mechanistically, it protects the sensitive phenolic hydroxyl during harsh upstream nitration or cyanation sequences. Spatially, its significant steric bulk directs the regioselectivity of electrophilic aromatic substitutions, heavily favoring the 6-position during synthesis 3.

Divergent Synthetic Workflows

The true value of this scaffold lies in its synthetic divergence. By selectively activating one of the three functional groups, chemists can route the core molecule toward entirely different classes of therapeutic agents.

Synthetic divergence of 2-(Benzyloxy)-6-nitrobenzonitrile into therapeutic pharmacophores.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes built-in causality and observable metrics to confirm success before proceeding.

Protocol A: Upstream Benzylation of Phenolic Precursors

Benzylation of phenolic hydroxyl groups is critical for introducing the benzyloxy moiety prior to nitration. The most reliable method is the Williamson ether synthesis 3.

-

Preparation: Dissolve 1.0 eq of 2-hydroxy-6-nitrobenzonitrile in anhydrous DMF (0.2 M). Causality: DMF is chosen over THF because it fully solubilizes both the aromatic substrate and the inorganic base.

-

Base Addition: Add 1.5 eq of Potassium Carbonate (K₂CO₃). Stir for 30 minutes at room temperature to generate the phenoxide ion.

-

Electrophilic Attack: Dropwise add 1.1 eq of Benzyl Bromide (BnBr).

-

Thermal Activation: Elevate the temperature to 80 °C and stir for 12 hours.

-

Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The starting phenol is highly polar and UV-active; the benzylated product will migrate significantly higher (Rf ~0.6). Upon aqueous workup, the product precipitates as a distinct pale-yellow solid.

Protocol B: Chemoselective Reduction of the Nitro Group

A common pitfall in handling this scaffold is the over-reduction of the cyano group or the premature hydrogenolysis of the benzyl ether. Catalytic hydrogenation (Pd/C with H₂) must be strictly avoided here.

-

Solvent System: Suspend 2-(Benzyloxy)-6-nitrobenzonitrile (1.0 eq) in a 4:1 mixture of Ethanol and Water. Causality: The protic environment is required for the electron transfer mechanism, while ethanol solubilizes the organic substrate.

-

Reagent Addition: Add Iron (Fe) powder (5.0 eq) and Ammonium Chloride (NH₄Cl) (2.0 eq). Causality: Fe/NH₄Cl provides a mild, single-electron transfer reduction that is perfectly chemoselective for the nitro group, leaving the nitrile and benzyl ether intact.

-

Reflux: Heat the mixture to 80 °C for 2–4 hours under vigorous stirring.

-

Self-Validation: The reaction's success is self-validating through an immediate visual shift from a pale-yellow suspension to a dark brown/black iron oxide slurry. LC-MS analysis will confirm an exact mass shift of -30 Da (from the NO₂ to NH₂ conversion), yielding the 2-amino-6-(benzyloxy)benzonitrile intermediate.

Quantitative Data: Reaction Optimization

Process chemistry relies on rigorous optimization. The following table summarizes the quantitative data for the benzylation step (Protocol A), demonstrating how parameter selection directly impacts the yield of the benzyloxy scaffold 3.

| Optimization Parameter | Optimal Condition | Observed Yield (%) | Mechanistic Rationale & Notes |

| Base Selection | K₂CO₃ | 89% | Preferred over NaH; provides sufficient basicity without side reactions. |

| Solvent System | DMF | 92% | High dielectric constant stabilizes the transition state of the Sₙ2 reaction. |

| Temperature | 80 °C | 85% | 80–100 °C range is viable; lower temps reduce benzyl bromide degradation. |

| Reaction Time | 12 hours | N/A | Standard duration for complete conversion in heterogeneous base systems. |

| Alternative Catalyst | TBAB | Comparable | Phase-transfer catalysis reduces reaction time to 4–6 hours. |

Pharmaceutical Applications & Target Engagement

Indazole Scaffolds & PARP Inhibition

The 2-amino-6-(benzyloxy)benzonitrile intermediate can undergo diazotization followed by reductive cyclization to form substituted 1H-indazoles. The benzonitrile-indazole structural motif is a cornerstone of modern oncology. The clinical success of PARP inhibitors has primarily been in treating cancers with deficiencies in DNA damage repair pathways (e.g., BRCA mutations). Drugs like Niraparib utilize this exact scaffold geometry to bind the catalytic domain of PARP enzymes 4.

Mechanism of action for PARP inhibitors derived from benzonitrile-indazole scaffolds.

Quinazolinone APIs

Similar to how 2,3-dichloro-6-nitrobenzonitrile provides the substituted benzene core needed to build the quinazolinone structure of the drug Anagrelide 2, the 2-(Benzyloxy)-6-nitrobenzonitrile scaffold can be cyclized with formamide or urea derivatives. The resulting benzyloxy-quinazolinones are highly sought after as phosphodiesterase (PDE) inhibitors and anti-infective agents.

PROTAC Linker Technologies

In the rapidly expanding field of Targeted Protein Degradation (TPD), the benzonitrile scaffold provides an excellent foundation for PROTAC development. It serves a dual function: the nitrile group acts as a target-binding warhead capable of engaging allosteric pockets, while the benzyloxy position (post-deprotection to a phenol) provides an ideal, sterically unhindered attachment point for flexible PEG or rigid alkynyl linkers 1.

Conclusion

The 2-(Benzyloxy)-6-nitrobenzonitrile scaffold is a masterclass in chemical orthogonality. By understanding the causality behind its structural design—leveraging the steric shielding of the benzyl ether, the latent reactivity of the nitro group, and the bioisosteric potential of the nitrile—medicinal chemists can unlock highly efficient pathways to complex APIs. Whether deployed in the synthesis of PARP-inhibiting indazoles, quinazolinone cores, or advanced PROTAC linkers, this scaffold remains an indispensable tool in the modern drug discovery arsenal.

References

-

Apicule. "2,3-Dichloro-6-nitrobenzonitrile (CAS No: 2112-22-3) API Intermediate Manufacturers". [Link]

Sources

2-(Benzyloxy)-6-nitrobenzonitrile: A Strategic Precursor for Advanced Heterocyclic Scaffolds in Drug Discovery

Executive Summary

2-(Benzyloxy)-6-nitrobenzonitrile (CAS: 1591-33-9) has emerged as a highly versatile, trifunctional building block in modern organic synthesis (1)[1]. Characterized by the molecular formula C₁₄H₁₀N₂O₃, this compound provides orthogonal reactivity that is highly prized in the pharmaceutical industry, particularly for the construction of nitrogen-containing heterocycles such as quinazolines and quinazolinones (2)[2]. This technical guide explores the mechanistic causality behind its synthesis, its application in heterocyclic core assembly, and its critical role in late-stage functionalization.

Structural Rationale and Chemical Orthogonality

The architectural brilliance of 2-(Benzyloxy)-6-nitrobenzonitrile lies in its three distinct functional groups, each serving a precise mechanistic purpose during multi-step synthesis:

-

Cyano Group (-CN): Acts as a highly electrophilic carbon center. Upon hydration or nucleophilic attack by alcohols/amines, it serves as the foundational carbon for the pyrimidine ring in quinazoline synthesis (2)[2].

-

Nitro Group (-NO₂): Functions as a masked amine. It remains inert during upstream alkylation but can be selectively reduced to an aniline derivative, which subsequently drives intramolecular cyclocondensation (3)[3].

-

Benzyloxy Group (-OBn): Serves a dual purpose. Upstream, it protects the acidic phenolic hydroxyl group from unwanted side reactions. Downstream, it can be seamlessly cleaved to reveal a bioactive phenol, a structural motif critical for binding affinity in kinase inhibitors (3)[3].

Upstream Synthesis: Benzylation of Phenolic Precursors

The synthesis of 2-(Benzyloxy)-6-nitrobenzonitrile relies on the Williamson ether synthesis, utilizing 2-hydroxy-6-nitrobenzonitrile as the starting material (1)[1].

Causality of Reagent Selection: Potassium carbonate (K₂CO₃) is preferred over stronger bases like sodium hydride (NaH) because it provides sufficient basicity to deprotonate the highly acidic ortho-nitro/cyano phenol without risking the hydrolysis of the cyano group. Dimethylformamide (DMF) is selected as the solvent due to its high dielectric constant, which effectively solubilizes both the organic substrate and the inorganic base, accelerating the Sₙ2 displacement of benzyl bromide (1)[1].

Quantitative Data: Benzylation Optimization

The following table summarizes the optimized parameters for the benzylation of 2-hydroxy-6-nitrobenzonitrile to achieve maximum throughput (1)[1]:

| Parameter | Optimal Condition | Yield (%) | Mechanistic Causality |

| Base | K₂CO₃ | 89% | Prevents cyano-hydrolysis while ensuring complete phenoxide formation. |

| Solvent | DMF | 92% | Polar aprotic nature minimizes anion solvation, maximizing nucleophilicity. |

| Temperature | 80 °C | 85% | Overcomes the activation energy barrier of the sterically hindered ortho-position. |

| Reaction Time | 12 hours | N/A | Ensures complete consumption of the starting material via Sₙ2 mechanism. |

Protocol 1: Synthesis of 2-(Benzyloxy)-6-nitrobenzonitrile

Self-Validating System: The reaction's progress is visually confirmed by the transition of the deep orange phenoxide solution to a lighter suspension. The final quench serves as a self-purifying step driven by hydrophobicity.

-

Preparation: Charge a dry, round-bottom flask with 2-hydroxy-6-nitrobenzonitrile (1.0 eq) and anhydrous DMF (10 volumes).

-

Deprotonation: Add K₂CO₃ (1.5 eq). Stir at room temperature for 30 minutes. Validation: The solution turns deep orange/red, indicating phenoxide formation.

-

Alkylation: Add benzyl bromide (1.1 eq) dropwise via an addition funnel to control the exotherm.

-

Heating: Elevate the temperature to 80 °C and stir for 12 hours.

-

Quenching & Isolation: Pour the mixture into vigorously stirred ice water (40 volumes). Validation: The hydrophobic 2-(benzyloxy)-6-nitrobenzonitrile precipitates quantitatively as an off-white solid. Filter, wash with cold water, and dry under a vacuum.

Synthetic workflow for 2-(Benzyloxy)-6-nitrobenzonitrile via Williamson ether synthesis.

Heterocyclic Core Assembly: The Quinazoline Paradigm

Once synthesized, 2-(Benzyloxy)-6-nitrobenzonitrile serves as a premier precursor for quinazoline and quinazolinone scaffolds (). The assembly typically involves the reduction of the nitro group followed by tandem cyclocondensation. Alternatively, modern methodologies employ tandem Cu-catalyzed annulation of 2-nitrobenzonitriles directly with alcohols under air to yield quinazolin-4(3H)-ones (2)[2].

Causality in Reduction: To form the quinazoline core without prematurely cleaving the benzyloxy protecting group, selective reduction is paramount. While standard Palladium on Carbon (Pd/C) with hydrogen gas is highly efficient for nitro reduction, it risks simultaneous hydrogenolysis of the benzyl ether. Therefore, mild reduction using Iron (Fe) and Ammonium Chloride (NH₄Cl) is often employed to yield 2-amino-6-(benzyloxy)benzonitrile, preserving the ether for late-stage manipulation.

Protocol 2: Selective Reduction and Cyclocondensation

Self-Validating System: The reduction is validated by the consumption of the dark iron powder and the emergence of a highly fluorescent amino-benzonitrile intermediate under UV light (254 nm).

-

Selective Reduction: Suspend 2-(Benzyloxy)-6-nitrobenzonitrile (1.0 eq), Iron powder (5.0 eq), and NH₄Cl (5.0 eq) in a 3:1 mixture of Ethanol/Water. Reflux for 2 hours.

-

Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Concentrate the filtrate to isolate 2-amino-6-(benzyloxy)benzonitrile.

-

Cyclocondensation: Dissolve the intermediate in 2-methoxyethanol. Add formamidine acetate (3.0 eq) and reflux for 8 hours.

-

Isolation: Cool to room temperature and precipitate the 4-amino-5-(benzyloxy)quinazoline core with water.

Late-Stage Functionalization & Drug Discovery Applications

The true value of the benzyloxy group is realized during late-stage drug development. In the synthesis of potent RET kinase inhibitors, the quinazoline scaffold is first fully elaborated (e.g., via SₙAr with various anilines) (3)[3]. The final step involves the global deprotection of the benzyloxy group to reveal a free phenol.

Causality of Deprotection: The free phenolic hydroxyl group is critical for forming key hydrogen bonds within the kinase hinge region, significantly enhancing target potency and KDR selectivity (3)[3]. Deprotection is achieved either via catalytic hydrogenation (Pd/C, H₂) if the rest of the molecule is stable, or via Boron Tribromide (BBr₃) in dichloromethane at -78 °C for orthogonal cleavage (3)[3].

Mechanistic progression from ortho-nitrobenzonitrile to functionalized phenolic heterocycles.

References

- Title: Buy 2-(Benzyloxy)

- Source: nih.

- Source: chim.

- Title: Facile access to quinazolin-4(3H)

Sources

- 1. Buy 2-(Benzyloxy)-6-nitrobenzonitrile | 1591-33-9 [smolecule.com]

- 2. Facile access to quinazolin-4(3H)-ones by tandem Cu-catalyzed annulation of 2-nitrobenzonitrile and alcohols under air - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Optimization of O-Alkylation Conditions for Nitrobenzonitrile Derivatives

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide for optimizing the O-alkylation of highly deactivated phenolic systems, specifically hydroxy-nitrobenzonitrile derivatives.

Introduction & Mechanistic Causality

The O-alkylation of hydroxy-nitrobenzonitrile derivatives (e.g., 2-hydroxy-4-nitrobenzonitrile or 3,4-dichloro-2-hydroxybenzonitrile) is a critical transformation in the synthesis of active pharmaceutical ingredients (APIs) and radiolabeled positron emission tomography (PET) tracers [1]. While structurally simple, this Williamson-type ether synthesis presents a unique "nucleophilicity paradox."

The Nucleophilicity Paradox

The presence of strongly electron-withdrawing groups (EWGs)—namely the cyano (-CN) and nitro (-NO₂) moieties—renders the phenolic hydroxyl group highly acidic. Consequently, deprotonation to form the phenoxide anion is easily achieved even with mild bases. However, these same EWGs aggressively delocalize the negative charge away from the oxygen atom via resonance and inductive effects. The resulting phenoxide is a remarkably weak nucleophile , making the subsequent SN2 attack on an alkylating agent sluggish and prone to competing side reactions (such as degradation or C-alkylation) at elevated temperatures [2].

To overcome this, the reaction environment must be meticulously engineered to maximize the kinetic energy and availability of the phenoxide oxygen.

Caption: Mechanistic pathway of O-alkylation via SN2 transition state.

Strategic Optimization Parameters

Solvent Selection: The Necessity of Polar Aprotic Media

Protic solvents (like ethanol or water) are strictly contraindicated for this transformation. They form dense hydrogen-bond networks around the phenoxide oxygen, creating a solvation shell that sterically and electronically prevents the SN2 attack [3].

Instead, polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,3-Dimethyl-2-imidazolidinone (DMI) are required. These solvents effectively solvate the metal cation (e.g., K⁺ or Cs⁺) while leaving the phenoxide anion "naked" and highly reactive. For highly unreactive sulfonates (e.g., 2-fluoroethyl methanesulfonate), DMI has proven superior due to its high boiling point and exceptional cation-solvating ability [1].

Base Selection: Leveraging the "Cesium Effect"

While Potassium Carbonate (K₂CO₃) is the industry standard for routine phenol alkylations, it often yields incomplete conversion with nitrobenzonitriles. Transitioning to Cesium Carbonate (Cs₂CO₃) frequently resolves this. The larger ionic radius of the cesium cation results in a looser ion pair with the phenoxide, significantly increasing the oxygen's effective nucleophilicity. If carbonate bases fail, Sodium Hydride (NaH) can be employed to force irreversible and complete deprotonation, though it requires strictly anhydrous conditions [2].

Electrophile Considerations

Because the phenoxide is a poor nucleophile, the alkylating agent must be highly electrophilic and unhindered. Primary alkyl halides (iodides > bromides > chlorides) or sulfonates (mesylates, tosylates) are mandatory. Secondary or tertiary electrophiles will overwhelmingly undergo E2 elimination rather than the desired SN2 substitution.

Quantitative Optimization Data

The following table summarizes the optimization landscape for the reaction of 2-hydroxy-4-nitrobenzonitrile with a primary alkyl mesylate (1.2 equivalents).

| Solvent | Base (2.0 eq) | Temp (°C) | Time (h) | Conversion (%) | O-Alkylation Yield (%) | Primary Impurity |

| Ethanol | K₂CO₃ | 78 (Reflux) | 24 | < 10% | < 5% | Starting Material |

| Acetonitrile | K₂CO₃ | 80 | 16 | 45% | 40% | Starting Material |

| DMF | K₂CO₃ | 80 | 12 | 75% | 70% | C-Alkylation (Trace) |

| DMF | NaH | 25 to 60 | 8 | 85% | 78% | Degradation products |

| DMI | Cs₂CO₃ | 100 | 4 | > 99% | 92% | None (Clean) |

Data synthesis based on optimization campaigns for radiolabeling precursors and API intermediates [1][2].

Experimental Protocols

The following protocols represent self-validating systems. Protocol A is suitable for standard primary alkyl halides, while Protocol B is engineered for challenging, sterically hindered, or less reactive electrophiles (e.g., fluoroethyl methanesulfonates).

Protocol A: Standard Thermal O-Alkylation (K₂CO₃ / DMF)

Best for: Primary alkyl iodides and bromides.

-

Reaction Setup: To a flame-dried, argon-purged 50 mL round-bottom flask, add 2-hydroxy-4-nitrobenzonitrile (1.0 mmol) and anhydrous K₂CO₃ (2.0 mmol).

-

Solvation: Inject 5.0 mL of anhydrous DMF. Stir the suspension at room temperature for 15 minutes to allow for initial deprotonation (the solution will typically darken to a deep yellow/orange, indicating phenoxide formation).

-

Electrophile Addition: Add the alkyl halide (1.2 mmol) dropwise via syringe.

-

Heating: Attach a reflux condenser and heat the mixture to 80 °C using an oil bath. Stir vigorously for 8–12 hours.

-

In-Process Control (IPC): Monitor via TLC (Hexanes:Ethyl Acetate 3:1). The highly polar starting material will be replaced by a significantly less polar product spot.

-

Work-up: Cool to room temperature. Quench by pouring the mixture into 25 mL of ice-cold water. Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by brine.

-

Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: High-Efficiency Alkylation for Unreactive Electrophiles (Cs₂CO₃ / DMI)

Best for: Alkyl mesylates, tosylates, and radiolabeling precursors.

-

Reaction Setup: In a dry reaction vial equipped with a magnetic stir bar, combine 2-hydroxy-4-nitrobenzonitrile (1.0 mmol) and finely powdered, anhydrous Cs₂CO₃ (2.0 mmol).

-

Solvation: Add 4.0 mL of anhydrous 1,3-Dimethyl-2-imidazolidinone (DMI). Stir at room temperature for 10 minutes.

-

Electrophile Addition: Add the alkyl sulfonate (1.5 mmol).

-

Heating: Seal the vial and heat to 100 °C for 2–4 hours. The "cesium effect" combined with the high polarity of DMI accelerates the SN2 S-O cleavage pathway.

-

Work-up: Cool to room temperature. Dilute with 10 mL of water and extract with Dichloromethane (DCM) (3 × 10 mL).

-

Isolation: Wash the organic layer with water (2 × 10 mL) to remove DMI, dry over MgSO₄, and concentrate.

Caption: Decision tree for troubleshooting and optimizing O-alkylation conditions.

References

-

Puschmann, H., et al. "Preparation and Preclinical Evaluation of 18F-Labeled Olutasidenib Derivatives for Non-Invasive Detection of Mutated Isocitrate Dehydrogenase 1 (mIDH1)." Pharmaceuticals (Basel), 2024. Available at:[Link]

-

Zhang, Y., et al. "Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one." National Institutes of Health (NIH) Author Manuscripts, 2011. Available at:[Link]

Application Note: Scalable Synthesis of 2-(Benzyloxy)-6-nitrobenzonitrile for Targeted Drug Discovery

Executive Summary

The compound 2-(Benzyloxy)-6-nitrobenzonitrile (CAS: 1591-33-9) is a highly valued synthetic intermediate in modern drug discovery. Its unique structural motif—a central benzonitrile ring flanked by a reducible nitro group and a cleavable benzyloxy ether—makes it an ideal orthogonal building block for synthesizing complex polycyclic scaffolds. Most notably, it serves as a critical precursor in the development of [1], which are pivotal in targeted oncology therapies.

This application note provides a comprehensive guide to the scalable synthesis of 2-(Benzyloxy)-6-nitrobenzonitrile, contrasting historical methodologies with modern, highly efficient Nucleophilic Aromatic Substitution (SNAr) protocols.

Mechanistic Insights & Route Selection

As a Senior Application Scientist, selecting the optimal synthetic route requires balancing yield, scalability, and safety. The synthesis of 2-(Benzyloxy)-6-nitrobenzonitrile typically falls into two mechanistic paradigms:

Route A: Williamson Ether Synthesis

Historically, introducing the benzyloxy moiety was achieved via the [2]. This involves reacting 2-hydroxy-6-nitrobenzonitrile with benzyl bromide in the presence of a mild base like potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) at elevated temperatures (80–100°C).

-

Causality of Limitations: While this route achieves respectable yields (85–92%), the use of benzyl bromide introduces significant regulatory hurdles. Benzyl halides are notorious Genotoxic Impurities (GTIs). In late-stage drug development, tracking and purging GTIs requires expensive analytical validation. Furthermore, the high thermal requirement (100°C) increases the risk of solvent degradation and unwanted side reactions.

Route B: Nucleophilic Aromatic Substitution (SNAr)

To bypass GTI risks and lower the energy footprint of the reaction, the SNAr approach utilizes 2-fluoro-6-nitrobenzonitrile and benzyl alcohol .

-

Mechanistic Causality: The fluorine atom at the 2-position is highly activated toward nucleophilic attack due to the profound electron-withdrawing effects of both the ortho-cyano (-CN) and meta-nitro (-NO₂) groups. By treating benzyl alcohol with Sodium Hydride (NaH), a highly nucleophilic sodium benzyloxide is generated. This strong nucleophile readily displaces the activated fluoride ion at ambient temperatures (20–27°C).

-

Strategic Advantage: This route eliminates the need for toxic alkyl halides, operates under mild thermal conditions, and drives the reaction to completion via the irreversible formation of sodium fluoride, making it exceptionally suited for scale-up.

Quantitative Process Parameters

The following table summarizes the critical optimization parameters comparing the historical Williamson approach with the modern SNAr methodology.

| Parameter | Williamson Ether Synthesis | Nucleophilic Aromatic Substitution (SNAr) |

| Starting Material | 2-Hydroxy-6-nitrobenzonitrile | 2-Fluoro-6-nitrobenzonitrile |

| Reagent | Benzyl Bromide | Benzyl Alcohol |

| Base | K₂CO₃ | NaH (Sodium Hydride) |

| Solvent | DMF | 1,4-Dioxane |

| Optimal Temperature | 80–100°C | 20–27°C |

| Reaction Time | 12 hours | 20 hours |

| Reported Yield | 85–92% | >90% |

| Scalability Profile | Moderate (Genotoxic halide risks) | High (Milder thermal conditions) |

Experimental Workflow & Logical Relationships

The diagram below maps the SNAr reaction pathway, illustrating the logical progression from reagent preparation to downstream API application.

Figure 1: Logical workflow and mechanistic pathway for the SNAr synthesis of 2-(Benzyloxy)-6-nitrobenzonitrile.

Standard Operating Procedure (SOP): SNAr Methodology

The following protocol outlines the scalable SNAr synthesis of 2-(Benzyloxy)-6-nitrobenzonitrile. This methodology incorporates built-in self-validating checks to ensure process integrity at every stage.

Phase 1: Nucleophile Generation (Alkoxide Formation)

-

Preparation: Purge a clean, dry, three-necked round-bottom flask with inert Argon gas.

-

Solvent & Reagent Addition: Add 150 mL of anhydrous 1,4-Dioxane, followed by 10.0 g (76 mmol) of Benzyl alcohol.

-

Base Introduction: Carefully add 3.3 g of Sodium Hydride (NaH, 60% dispersion in mineral oil, ~1.1 eq) in small portions to control the exothermic deprotonation.

-

Thermal Activation: Stir the solution at 60°C for 2.0 hours.

-

Self-Validation Check: The cessation of hydrogen gas (H₂) evolution (bubbling) serves as a reliable visual indicator that the quantitative conversion of benzyl alcohol to sodium benzyloxide is complete. The solution should become homogeneous.

-

Phase 2: Nucleophilic Aromatic Substitution

-

Cooling: Cool the reaction mixture to ambient temperature (20–27°C).

-

Electrophile Addition: Slowly add 2-fluoro-6-nitrobenzonitrile (1.20 mmol scale equivalent, adjust proportionally to the alkoxide generated) to the stirring mixture.

-

Causality Note: Adding the electrophile at room temperature prevents runaway exothermic SNAr reactions and minimizes the risk of poly-substitution or degradation of the cyano group.

-

-

Reaction Propagation: Stir the resulting mixture at 20–27°C for 20 hours.

-

Self-Validation Check: Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The reaction is validated as complete when the starting material spot disappears and a new, highly UV-active product spot emerges at a lower Rf value.

-

Phase 3: Workup and Purification

-

Quenching: Slowly pour the reaction mixture into 40 mL of cold, saturated aqueous Ammonium Chloride (NH₄Cl) to neutralize any unreacted NaH and quench the reaction safely.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (2 × 20 mL).

-

Self-Validation Check: The phase separation should be distinct. If an emulsion forms (common with dioxane/water mixtures), adding a small volume of saturated aqueous NaCl (brine) will immediately break the emulsion by increasing the ionic strength of the aqueous layer.

-

-

Washing & Drying: Wash the combined organic layers with 40 mL of brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), and filter.

-

Concentration & Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield pure 2-(Benzyloxy)-6-nitrobenzonitrile as a crystalline solid.

References

- Google Patents. (2020). US10822334B2 - ErbB receptor inhibitors.

Procedure for hydrolysis of nitrile group in 2-(Benzyloxy)-6-nitrobenzonitrile

Application Note & Protocol: Hydrolysis of 2-(Benzyloxy)-6-nitrobenzonitrile

A Comprehensive Guide to the Synthesis of 2-(Benzyloxy)-6-nitrobenzoic Acid for Advanced Research Applications

Introduction: Navigating a Challenging Transformation

The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, pivotal in the development of pharmaceutical intermediates and complex molecular architectures. 2-(Benzyloxy)-6-nitrobenzoic acid, the product of the hydrolysis of 2-(Benzyloxy)-6-nitrobenzonitrile, is a valuable building block, incorporating a versatile carboxylic acid handle alongside strategically placed functional groups. However, the hydrolysis of this particular substrate presents a significant synthetic challenge. The nitrile group is sterically shielded by two bulky ortho substituents—the benzyloxy and nitro groups. Furthermore, the powerful electron-withdrawing nature of the nitro group, while increasing the electrophilicity of the nitrile carbon, does not fully overcome the profound steric hindrance that impedes the approach of nucleophiles.[1][2]

Consequently, standard hydrolysis conditions often prove ineffective, leading to sluggish or incomplete reactions. This guide, designed for researchers and drug development professionals, provides a robust and validated protocol for this difficult transformation. We will delve into the mechanistic underpinnings, justify the selection of harsh acidic conditions, and provide a detailed, step-by-step procedure for the successful synthesis, purification, and characterization of 2-(Benzyloxy)-6-nitrobenzoic acid.

Mechanistic Rationale: Why Strong Acid Catalysis is Essential

Nitrile hydrolysis can proceed under both acidic and basic conditions, initiating with nucleophilic attack on the electrophilic nitrile carbon.[3][4] The reaction progresses through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.[5][6]

-

Acid-Catalyzed Mechanism: In the presence of a strong acid, the nitrile nitrogen is protonated. This crucial first step significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water.[6][7] Following nucleophilic attack and a series of proton transfers, a protonated amide is formed, which then undergoes standard acid-catalyzed amide hydrolysis to yield the carboxylic acid and an ammonium salt.[6][8]

-

Base-Catalyzed Mechanism: Under basic conditions, a strong nucleophile (e.g., hydroxide) directly attacks the nitrile carbon.[3][9] This process also forms an amide intermediate, which is then hydrolyzed to a carboxylate salt.[4][10]

Causality for Experimental Choice: For 2-(Benzyloxy)-6-nitrobenzonitrile, the extreme steric congestion around the nitrile functional group is the primary obstacle. While basic hydrolysis is an option, forcing conditions (high temperatures) could risk undesirable side reactions, such as nucleophilic aromatic substitution of the nitro group or cleavage of the benzyl ether.

Acid catalysis offers a more strategic approach. The initial protonation of the nitrile nitrogen acts to "activate" the substrate, effectively lowering the activation energy for the subsequent nucleophilic attack by water.[7][11] Concentrated sulfuric acid in an aqueous acetic acid medium provides the highly acidic environment required for this activation and the elevated temperatures needed to overcome the steric barrier, driving the reaction to completion.[12]

Experimental Protocol: Synthesis of 2-(Benzyloxy)-6-nitrobenzoic Acid

This protocol details a reliable procedure for the acid-catalyzed hydrolysis of 2-(Benzyloxy)-6-nitrobenzonitrile on a laboratory scale.

3.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity | Supplier Example |

| 2-(Benzyloxy)-6-nitrobenzonitrile | 254.24 | >98% | Smolecule |

| Glacial Acetic Acid (AcOH) | 60.05 | ACS Grade | Sigma-Aldrich |

| Sulfuric Acid (H₂SO₄), Concentrated | 98.08 | 95-98% | Fisher Scientific |

| Deionized Water (H₂O) | 18.02 | - | - |

| Ethyl Acetate (EtOAc) | 88.11 | ACS Grade | VWR Chemicals |

| Brine (Saturated aq. NaCl) | - | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ACS Grade | EMD Millipore |

3.2. Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Beaker (500 mL)

-

Buchner funnel and filter flask

-

Separatory funnel (250 mL)

-

Standard laboratory glassware (graduated cylinders, beakers)

-

Rotary evaporator

3.3. Safety Precautions

-

Concentrated Sulfuric Acid and Glacial Acetic Acid are highly corrosive and toxic. Handle these reagents exclusively within a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

-

The reaction should be heated in a well-ventilated area.

-

Quenching the hot acid mixture is highly exothermic. Perform the addition to ice slowly and carefully.

3.4. Step-by-Step Hydrolysis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 2-(Benzyloxy)-6-nitrobenzonitrile (5.00 g, 19.67 mmol).

-

Reagent Addition: In the fume hood, add glacial acetic acid (25 mL), followed by deionized water (15 mL). Stir the resulting suspension. Carefully and slowly add concentrated sulfuric acid (15 mL) to the stirring mixture. The addition is exothermic and should be done with caution.

-

Heating and Reflux: Equip the flask with a reflux condenser and begin heating the mixture using a heating mantle. Bring the reaction to a vigorous reflux (approximately 110-120 °C) and maintain for 12-24 hours.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot (a few drops) of the reaction mixture, quenching it in water, and extracting with ethyl acetate. Elute the TLC plate using a solvent system such as 30% ethyl acetate in hexanes. The disappearance of the starting material spot (nitrile) and the appearance of a more polar spot (carboxylic acid) at a lower Rf value indicates reaction progression.

-

Work-up and Isolation:

-

Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

-

Prepare a 500 mL beaker containing approximately 200 g of crushed ice.

-

Carefully and slowly , pour the cooled reaction mixture into the beaker of ice with vigorous stirring. A precipitate of the crude product will form.

-

Continue stirring the slurry in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This step is crucial to remove residual acid.[13]

-

-

Purification:

-

Air-dry the crude product on the filter funnel.

-

For further purification, recrystallize the crude solid from an appropriate solvent system, such as an ethanol/water or acetic acid/water mixture. Dissolve the solid in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

-

-

Characterization: Confirm the identity and purity of the final product, 2-(Benzyloxy)-6-nitrobenzoic acid, using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.

Workflow and Data Summary

The overall experimental process is summarized in the workflow diagram below.

Caption: Workflow for the hydrolysis of 2-(Benzyloxy)-6-nitrobenzonitrile.

Table 2: Key Reaction Parameters and Expected Results

| Parameter | Value / Description | Rationale / Notes |

| Scale | 5.00 g (19.67 mmol) | Standard laboratory scale, easily adaptable. |

| Solvent System | Acetic Acid / Water / Sulfuric Acid | Acetic acid aids in substrate solubility, while H₂SO₄ provides the necessary catalytic acidity.[14] |

| Reaction Temperature | ~110-120 °C (Reflux) | High temperature is required to overcome the activation energy barrier imposed by steric hindrance.[12] |

| Reaction Time | 12 - 24 hours | The hindered nature of the substrate necessitates a prolonged reaction time for complete conversion. |

| Work-up Procedure | Precipitation in ice-water | Effectively quenches the reaction and precipitates the less soluble organic acid product.[13][15] |

| Expected Yield | 75-85% | Yields may vary based on reaction time and purification efficiency. |

| Potential Side Products | Debenzylated product (2-hydroxy-6-nitrobenzoic acid) | Prolonged exposure to very harsh acidic conditions could potentially cleave the benzyl ether. |

Troubleshooting and Field-Proven Insights

-

Incomplete Reaction: If TLC analysis shows significant starting material after 24 hours, the reaction time can be extended. Ensure the reflux temperature is adequate and that stirring is efficient.

-

Product Oiling Out During Quench: If the product separates as an oil instead of a solid upon quenching, continue to stir vigorously in the ice bath. Scratching the inside of the beaker with a glass rod can help induce crystallization. Alternatively, the oily product can be extracted with ethyl acetate, and the organic layer washed, dried, and concentrated.

-

Purification Challenges: The crude product may be colored due to impurities. Recrystallization is highly recommended. If a single solvent system is ineffective, consider a solvent/anti-solvent pair (e.g., dissolving in hot ethyl acetate and adding hexanes until cloudy).

Conclusion

The hydrolysis of the sterically encumbered and electronically deactivated 2-(Benzyloxy)-6-nitrobenzonitrile is a non-trivial synthetic step that requires carefully chosen, robust conditions. The protocol outlined in this guide, which employs a concentrated sulfuric acid and acetic acid mixture at reflux, provides a reliable and effective method for achieving high yields of the desired 2-(Benzyloxy)-6-nitrobenzoic acid. By understanding the underlying mechanistic principles and potential challenges, researchers can confidently apply this procedure to access this valuable synthetic intermediate for applications in drug discovery and materials science.

References

-

Libretexts. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

-

Clark, J. (n.d.). Hydrolysis of Nitriles. Chemguide. [Link]

-

Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

-

KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles. Organic Chemistry II. [Link]

-

Rogue Chem. (2024, May 29). CADs: Nitrile Hydrolysis Mechanisms – Acidic and Basic Hydrolysis Mechanisms [Video]. YouTube. [Link]

- Starks, C. M. (1970). U.S. Patent No. 3,542,822.

-

Organic Chemistry Portal. (n.d.). Nitrile to Amide. [Link]

-

Anurag, T. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid. Chemistry Stack Exchange. [Link]

-

Moorthy, J. N., & Singhal, N. (2005). Facile and highly selective conversion of nitriles to amides via indirect acid-catalyzed hydration using TFA or AcOH-H2SO4. The Journal of Organic Chemistry, 70(5), 1926–1929. [Link]

-

Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]

-

Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]

-

Moorthy, J. N., & Singhal, N. (2005). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H 2 SO 4. ResearchGate. [Link]

-

Organic Synthesis. (n.d.). Hydrolysis of Nitriles. [Link]

-

Organic Syntheses. (2024, October 7). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. [Link]

-

Reddit. (2021, June 16). In the mechanism for hydrolysis of nitriles there is formation of an amide followed by formation of a carboxylic acid. Can the amide be isolated, and if so, what distinguishes the two processes from a laboratory standpoint?[Link]

-

Newman, M. S., & Deno, N. C. (1951). Steric Effects in Hydrolysis of Hindered Amides and Nitriles. Journal of the American Chemical Society, 73(8), 3644–3650. [Link]

-

ResearchGate. (n.d.). The hydrolysis reactions of nitriles via C−N bond cleavage. [Link]

-

Wiberg, K. B. (1956). The mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide. The Journal of Organic Chemistry, 21(12), 1497–1498. [Link]

-

Libretexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

-

Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. [Link]

-

Ghaffar, T., & Parkins, A. W. (2004). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry, 69(16), 5457–5460. [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile to Acid. [Link]

- Randolph, C. L. (1975). U.S. Patent No. 3,920,670.

-

The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. [Link]

-

Azmon, B. D. (2016, April 7). Base Hydrolysis of Benzonitrile [Video]. YouTube. [Link]

-

Al-Alkam, M. J., & Al-Hamdany, R. (2008). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions. Zeitschrift für Naturforschung A, 63(10-11), 675-681. [Link]

-

Vaia. (n.d.). Hydrolysis of benzonitrile by dilute HCl yields. [Link]

-

Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. [Link]

- CN114539066B - Method for synthesizing 2-benzoyl-3-nitrobenzoic acid. (n.d.).

-

PrepChem.com. (n.d.). Synthesis of 3-Benzyloxy-2,6-dichlorobenzoic acid. [Link]

-

Allen.in. (n.d.). Hydrolysis of benzonitrile gives. [Link]

-

Organic Syntheses. (n.d.). tert-BUTYL m-NITROBENZOATE. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. znaturforsch.com [znaturforsch.com]

- 3. chem.libretexts.org [chem.libretexts.org]